molecular formula C17H16Cl2N4O3S B2909242 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide CAS No. 1181459-18-6

5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide

Cat. No.: B2909242
CAS No.: 1181459-18-6
M. Wt: 427.3
InChI Key: ULLUGEVRDAXEBP-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide is a synthetic organic compound featuring a complex chemical structure. This compound belongs to the family of substituted pyridines and is characterized by the presence of multiple functional groups, including chloro groups, a sulfonamide group, and a carboxamide group. The presence of these diverse functional groups contributes to its unique chemical and biological properties, making it an interesting subject of study in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:

  • Amination: : The coupling of the pyridine core with an amino-sulfonamide derivative under controlled conditions, utilizing catalysts such as palladium on carbon or other suitable reagents.

  • Pyrrolidine Addition: : Introduction of the 1-methylpyrrolidine moiety through nucleophilic substitution reactions, facilitated by base catalysts to promote the formation of the desired Z-isomer.

Industrial Production Methods

Industrial-scale production of this compound may involve optimized synthetic routes to ensure higher yields and purity. Advanced techniques like flow chemistry and automation could be employed to streamline the process. Process optimizations also focus on minimizing waste and reducing the use of hazardous reagents, ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the pyridine ring or the methylpyrrolidine moiety.

  • Reduction: : Reduction of the sulfonamide group can lead to various derivative products.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the chloro-substituted pyridine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogenating agents, organometallic reagents for coupling reactions.

Major Products Formed

Reactions typically yield a range of products depending on the specific conditions:

  • Oxidation can yield pyridine N-oxide derivatives.

  • Reduction can result in dechlorinated or sulfonamide-reduced products.

  • Substitutions can produce diverse derivatives with functional groups replacing the chloro atoms.

Scientific Research Applications

The compound's structure and reactivity make it valuable in several research domains:

  • Chemistry: : Studying its reactivity and synthesis helps understand complex organic reactions.

  • Biology: : Its potential as a ligand or inhibitor in enzymatic reactions or as a molecular probe.

  • Medicine: : Investigating its pharmacological properties, such as potential antiviral, antibacterial, or anticancer activities.

  • Industry: : Its use in developing new materials, catalysts, or fine chemicals.

Mechanism of Action

The exact mechanism by which 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, disrupting their normal function. The compound's binding affinity to target molecules and its ability to induce conformational changes are central to its action mechanism.

Comparison with Similar Compounds

Comparison with structurally similar compounds highlights its uniqueness:

  • Structural Analogues: : Compounds like 5,6-dichloropyridine-3-carboxamide and sulfonylphenyl pyridines share similar cores but lack the specific functional groups that define our compound.

  • Functional Variations: : Adjustments in the position of chloro groups or alterations in the pyrrolidine structure can result in significantly different chemical and biological properties.

Properties

IUPAC Name

5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O3S/c1-23-8-2-3-15(23)22-27(25,26)13-6-4-12(5-7-13)21-17(24)11-9-14(18)16(19)20-10-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLUGEVRDAXEBP-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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